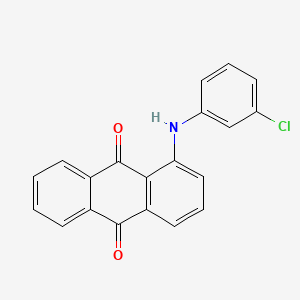
5'-Chloro-5'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-5’-deoxyguanosine is a modified nucleoside derived from guanosine It is characterized by the substitution of a chlorine atom at the 5’ position of the deoxyribose sugar, replacing the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-5’-deoxyguanosine typically involves the chlorination of guanosine. One common method involves dissolving guanosine in hexamethylphosphoric triamide, followed by the addition of thionyl chloride. The reaction mixture is stirred at ambient temperature, then diluted with water and chromatographed on Dowex 50 W (H+) to isolate the product .
Industrial Production Methods
While specific industrial production methods for 5’-Chloro-5’-deoxyguanosine are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated chromatographic systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5’-Chloro-5’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include various 5’-substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox conditions applied.
Aplicaciones Científicas De Investigación
5’-Chloro-5’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5’-Chloro-5’-deoxyguanosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The chlorine substitution at the 5’ position alters the compound’s interaction with enzymes involved in nucleoside metabolism, potentially inhibiting their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Deoxyguanosine: Lacks the chlorine substitution and is a natural nucleoside found in DNA.
5’-Chloro-5’-deoxyadenosine: Similar structure but with adenine as the base instead of guanine.
Uniqueness
5’-Chloro-5’-deoxyguanosine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
21017-09-4 |
|---|---|
Fórmula molecular |
C10H12ClN5O4 |
Peso molecular |
301.69 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
YBIZLKQGKRXLAZ-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


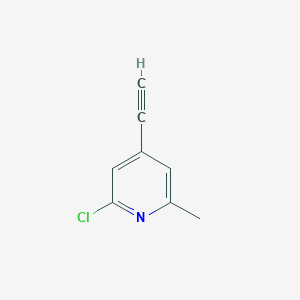



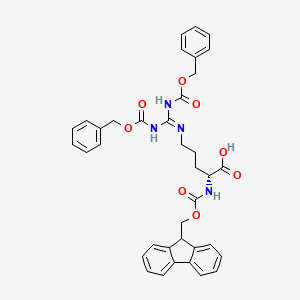

![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
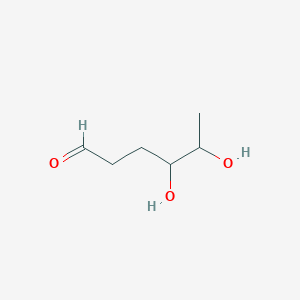
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
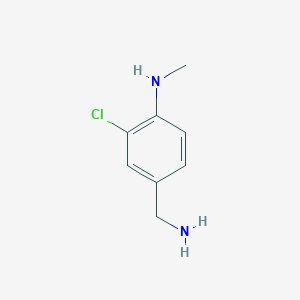

![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)
